1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is known for its unique structural features, which include a quinoline core, a piperidine ring, and various functional groups such as ethoxy, methoxy, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Functional Groups: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving appropriate amine precursors.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific functional groups with other desired groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.
Scientific Research Applications
1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group can enhance the compound’s binding affinity to certain proteins, while the piperidine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and its analogs have similar structural features and reactivity.
Uniqueness
1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-3-32-18-6-9-21-20(14-18)23(27-12-10-16(11-13-27)24(25)28)22(15-26-21)33(29,30)19-7-4-17(31-2)5-8-19/h4-9,14-16H,3,10-13H2,1-2H3,(H2,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCVHPMSOZMMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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